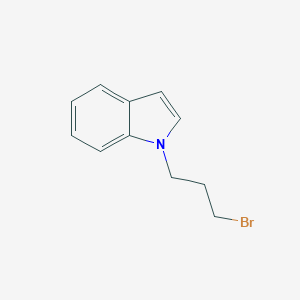

1-(3-Bromopropyl)indole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives, including 1-(3-Bromopropyl)indole, often involves palladium-catalyzed reactions or Brönsted acid-catalyzed methods. These approaches allow for the regioselective introduction of substituents into the indole nucleus, offering a pathway to a wide range of indole derivatives. For instance, palladium-catalyzed indolization has been developed for the synthesis of 2,3-disubstituted indole compounds with high regioselectivity (Shen et al., 2004). Another example includes the Brönsted acid-catalyzed one-pot synthesis of indoles from o-aminobenzyl alcohols and furans, showcasing an efficient method for generating indole cores with diverse functional groups (Kuznetsov et al., 2013).

Molecular Structure Analysis

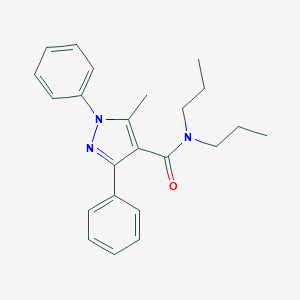

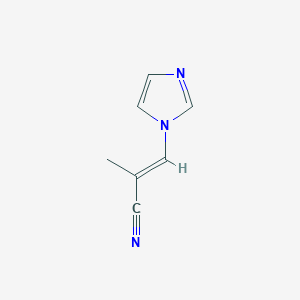

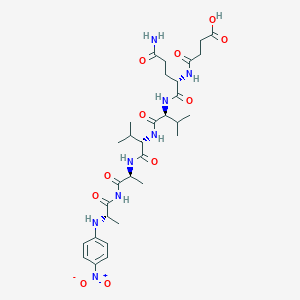

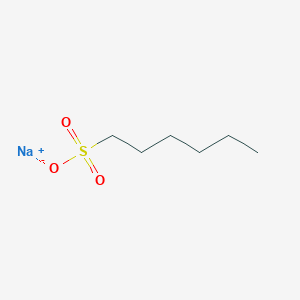

The molecular structure of 1-(3-Bromopropyl)indole includes an indole core with a 3-bromopropyl substituent. This structural modification can be analyzed through various spectroscopic techniques, including NMR and MS, to confirm the identity and purity of the synthesized compound. The characterization of similar derivatives provides insight into the structural aspects and potential reactivity of the molecule (Wei, 2011).

Chemical Reactions and Properties

Indoles, including 1-(3-Bromopropyl)indole, participate in a variety of chemical reactions, leveraging the reactivity of both the indole nucleus and the bromopropyl side chain. These reactions can lead to further functionalization and the creation of complex molecules with specific properties. The presence of the bromopropyl group can facilitate nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the molecule (Nagarathnam, 1992).

Physical Properties Analysis

The physical properties of 1-(3-Bromopropyl)indole, such as melting point, solubility, and crystal structure, can be significantly influenced by the bromopropyl group. These properties are crucial for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations or material science. Studies on similar indole derivatives have highlighted the importance of understanding these physical characteristics for practical applications (Xing, 2010).

Wissenschaftliche Forschungsanwendungen

Structural Analysis : A study on 3-substituted 5-nitroindoles, including 3-(3-bromopropyl)-5-nitro-1H-indole, provided insights into the structural aspects of these compounds. The nitro groups in these molecules are rotated out of the plane of the indole backbone, affecting their chemical properties (Garcia, Billodeaux, & Fronczek, 1999).

Synthesis and Functionalization : The synthesis and functionalization of indoles, including 1-(3-Bromopropyl)indole, have been a subject of research for over a century. Various methods like palladium-catalyzed reactions have been employed for the synthesis of these compounds, which are integral to many biologically active natural and synthetic compounds (Cacchi & Fabrizi, 2005).

Antitumor Activity : Research on 3-hydroxyl-bromo indole derivatives, closely related to 1-(3-Bromopropyl)indole, has indicated their potential use in antitumor activities, among other medical applications. These compounds have been synthesized and characterized through various methods (Wei, 2011).

Ethynylation Studies : The ethynylation of indoles, including derivatives of 1-(3-Bromopropyl)indole, has been explored. This process allows for the creation of 3-(2-benzoylethynyl)indoles, which have potential applications in organic synthesis (Sobenina et al., 2006).

Anticancer and GST Isozymes Inhibition : The compound 3-Bromo-1-Ethyl-1H-Indole has shown significant selective cytotoxicity towards cancer cell lines and exhibited promising inhibition of glutathione S-transferase isozymes, suggesting its potential as an anticancer agent (Yılmaz et al., 2020).

Multicomponent Cascade Reactions : Indole derivatives have been synthesized via copper-catalyzed multicomponent cascade reactions, demonstrating diverse applications in organic synthesis (Li et al., 2015).

General Indole Synthesis Review : A comprehensive review of indole synthesis methods provides a classification framework for the preparation of indoles, including 1-(3-Bromopropyl)indole, highlighting the diversity and complexity of synthetic approaches (Taber & Tirunahari, 2011).

Safety And Hazards

Zukünftige Richtungen

Indole derivatives hold great promise for various practical applications. They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Moreover, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . There is a growing interest in conducting scientific research to explore the synthesis, bioactivities, and potential effects of novel indole compounds .

Eigenschaften

IUPAC Name |

1-(3-bromopropyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGMBEQNHFJEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474500 | |

| Record name | 1-(3-bromopropyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)indole | |

CAS RN |

125334-52-3 | |

| Record name | 1-(3-bromopropyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)

![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)